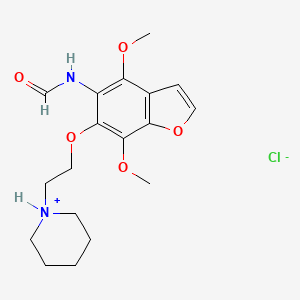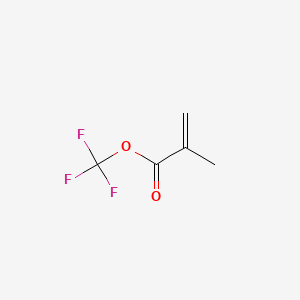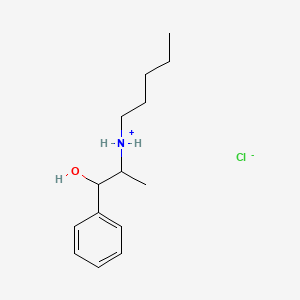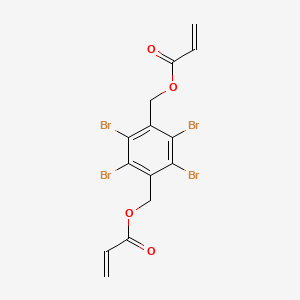
(Tetrabromo-1,4-phenylene)bismethylene diacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrabromo-1,4-phenylene)bismethylene diacrylate typically involves the bromination of 1,4-dimethoxybenzene followed by esterification with acryloyl chloride . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Tetrabromo-1,4-phenylene)bismethylene diacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding brominated quinones.
Reduction: Reduction reactions can convert it to less brominated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Brominated quinones.
Reduction: Less brominated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Tetrabromo-1,4-phenylene)bismethylene diacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Tetrabromo-1,4-phenylene)bismethylene diacrylate involves its ability to interfere with the combustion process. The bromine atoms in the compound release bromine radicals when exposed to heat, which in turn inhibit the free radical chain reactions involved in combustion . This makes it an effective flame retardant .
Comparison with Similar Compounds
Similar Compounds
Tetrabromobisphenol A (TBBPA): Another brominated flame retardant with similar applications.
Hexabromocyclododecane (HBCD): Used in similar applications but has different chemical properties.
Uniqueness
(Tetrabromo-1,4-phenylene)bismethylene diacrylate is unique due to its specific molecular structure, which provides it with distinct flame-retardant properties . Its ability to undergo various chemical reactions also makes it versatile for different applications .
Properties
CAS No. |
59447-51-7 |
|---|---|
Molecular Formula |
C14H10Br4O4 |
Molecular Weight |
561.8 g/mol |
IUPAC Name |
[2,3,5,6-tetrabromo-4-(prop-2-enoyloxymethyl)phenyl]methyl prop-2-enoate |
InChI |
InChI=1S/C14H10Br4O4/c1-3-9(19)21-5-7-11(15)13(17)8(14(18)12(7)16)6-22-10(20)4-2/h3-4H,1-2,5-6H2 |
InChI Key |
OAQSIWNVYHCDOW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCC1=C(C(=C(C(=C1Br)Br)COC(=O)C=C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)

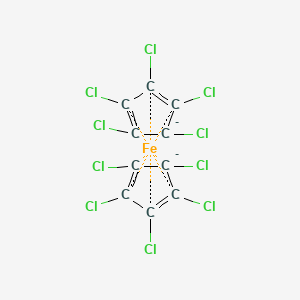
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)

![[1,1'-Biphenyl]-3-sulfonic acid, 4'-(acetylamino)-4-[(3-aminobenzoyl)amino]-](/img/structure/B13763685.png)
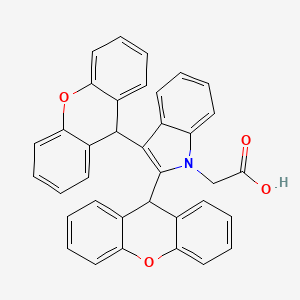
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)

